2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine
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Overview
Description
2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural motif is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered interest for its potential therapeutic applications, particularly in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method includes the reaction of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-B]pyridine core . The reaction conditions often involve heating and the use of catalysts such as palladium on carbon or Raney nickel for the reduction steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Typically involves the reduction of nitro groups to amines.
Substitution: Commonly involves nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-B]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA A receptor agonist, which could have implications in neurological research.
Medicine: Explored for its potential as a proton pump inhibitor, aromatase inhibitor, and nonsteroidal anti-inflammatory drug (NSAID).
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to potential therapeutic effects in the central nervous system. Additionally, its role as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-C]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,5-A]pyridine: Known for its use in various pharmaceutical applications.
Imidazo[1,2-A]pyridine: Commonly found in drugs like zolpidem (Ambien) and miroprofen.
Uniqueness
2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor agonist and proton pump inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-4-10-6-5(8)2-3-9-7(6)11-4/h2-3H,1H3,(H3,8,9,10,11) |
InChI Key |
LQHQIXLGVJVBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)N |
Origin of Product |
United States |
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